4-(2,4-dichlorophenoxy)-N-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenoxy)-N-hydroxybutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is known for its herbicidal properties and is used to control broadleaf weeds in various agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-hydroxybutanamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with butanamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction may produce dechlorinated derivatives .
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-N-hydroxybutanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides and their degradation pathways.
Biology: Investigated for its effects on plant growth and development, particularly in controlling broadleaf weeds.
Medicine: Explored for its potential use in developing herbicidal formulations with reduced environmental impact.
Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management in crop production
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-hydroxybutanamide involves its interaction with plant hormone pathways. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound affects cell wall plasticity, protein synthesis, and ethylene production, disrupting normal plant growth processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.
Methylchlorophenoxyacetic acid (MCPA): A related compound with a methyl group instead of a butanamide group
Uniqueness
4-(2,4-Dichlorophenoxy)-N-hydroxybutanamide is unique due to its specific structural modifications, which may confer different herbicidal properties and environmental behaviors compared to its analogs. Its N-hydroxybutanamide group may influence its solubility, stability, and interaction with biological targets, making it a distinct compound in the class of phenoxy herbicides .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(14)13-15/h3-4,6,15H,1-2,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFDFGDYDFYYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.